molecular formula C6H6FN3O2 B1338359 (2-Fluoro-5-nitrophenyl)hydrazine CAS No. 106133-89-5

(2-Fluoro-5-nitrophenyl)hydrazine

Cat. No. B1338359
CAS RN: 106133-89-5
M. Wt: 171.13 g/mol
InChI Key: FPHNVJCVEVNNBA-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-nitrophenyl)hydrazine” is a synthetic organic chemical compound . It has a molecular formula of C6H6FN3O2 and an average mass of 171.129 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, new derivatives of organotellurium and organomercury compounds have been synthesized in the reaction of 2-fluoro-5-nitroaniline with mercuric acetate and further with tellurium (IV) tetrabromide .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-5-nitrophenyl)hydrazine” consists of a phenyl ring substituted with a fluoro group at the 2nd position and a nitro group at the 5th position. The phenyl ring is also attached to a hydrazine group .


Chemical Reactions Analysis

In a study, the reaction of (4-amino-5-fluoro-2-nitrophenyl)tellurium (IV) tribromide with 4-hydroxyphenyl mercury (II) chloride resulted in asymmetrical diaryltellurium (IV) dibromide . Additionally, the Wolff-Kishner reduction, a reaction involving hydrazine, is known to convert carbonyl groups into methylene groups .

Scientific Research Applications

Ligands in Coordination Chemistry

In coordination chemistry, (2-Fluoro-5-nitrophenyl)hydrazine can form complexes with metals. These ligand-metal complexes are studied for their catalytic properties or potential use in materials science .

Liquid Crystals

The derivatives of (2-Fluoro-5-nitrophenyl)hydrazine exhibit liquid crystal properties. They can be used in displays and other technologies that require materials with unique optical characteristics .

Polarized Optical Applications

Due to their ability to affect polarized light, these derivatives are useful in polarized optical devices. They can be used to study the behavior of light and its interaction with other materials .

Biological Activities

Indole derivatives, which can be synthesized from (2-Fluoro-5-nitrophenyl)hydrazine, show a range of biological activities. They have potential applications in developing treatments for various conditions, including viral infections, inflammation, and cancer .

Nitroarene Reduction Processes

In the field of nanochemistry, (2-Fluoro-5-nitrophenyl)hydrazine derivatives are used in nitro reduction processes. This is important for environmental remediation and the synthesis of less toxic compounds .

Safety and Hazards

While specific safety and hazard information for “(2-Fluoro-5-nitrophenyl)hydrazine” is not available, compounds of similar structure can be hazardous. For instance, nitrophenylhydrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including flammability, skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

(2-fluoro-5-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHNVJCVEVNNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551191
Record name (2-Fluoro-5-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-nitrophenyl)hydrazine

CAS RN

106133-89-5
Record name (2-Fluoro-5-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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